N-(3-cyanothiophen-2-yl)-5-nitrothiophene-2-carboxamide
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Overview
Description
N-(3-cyanothiophen-2-yl)-5-nitrothiophene-2-carboxamide is a heterocyclic compound that has garnered attention due to its unique structural features and potential applications in various fields. This compound contains both a cyano group and a nitro group attached to a thiophene ring, which contribute to its reactivity and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-cyanothiophen-2-yl)-5-nitrothiophene-2-carboxamide typically involves the reaction of 2-aminothiophene-3-carbonitrile with activated 2-(thiophen-2-yl)acetic acid in a N-acylation reaction . This method is characterized by the use of elemental analyses, FT-IR, 1H and 13C NMR spectroscopic studies, and single crystal X-ray crystallography to confirm the structure of the compound .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to ensure high yield and purity of the compound.
Chemical Reactions Analysis
Types of Reactions
N-(3-cyanothiophen-2-yl)-5-nitrothiophene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be further oxidized under specific conditions.
Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The cyano group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products
Oxidation: Products may include further oxidized derivatives of the nitro group.
Reduction: The major product would be the corresponding amine derivative.
Substitution: Products would depend on the nucleophile used, resulting in various substituted derivatives.
Scientific Research Applications
N-(3-cyanothiophen-2-yl)-5-nitrothiophene-2-carboxamide has several scientific research applications, including:
Mechanism of Action
The mechanism of action of N-(3-cyanothiophen-2-yl)-5-nitrothiophene-2-carboxamide involves its interaction with various molecular targets. The cyano and nitro groups can participate in hydrogen bonding and other interactions with biological molecules, potentially affecting their function. The compound’s reactivity allows it to interact with enzymes and other proteins, potentially inhibiting their activity or altering their function.
Comparison with Similar Compounds
Similar Compounds
N-(3-cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide: Similar structure but lacks the nitro group.
N-(thiophen-2-yl)nicotinamide derivatives: Contains a thiophene ring but different functional groups.
Uniqueness
N-(3-cyanothiophen-2-yl)-5-nitrothiophene-2-carboxamide is unique due to the presence of both cyano and nitro groups on the thiophene ring. This combination of functional groups contributes to its distinct reactivity and potential biological activities, setting it apart from other similar compounds.
Properties
IUPAC Name |
N-(3-cyanothiophen-2-yl)-5-nitrothiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5N3O3S2/c11-5-6-3-4-17-10(6)12-9(14)7-1-2-8(18-7)13(15)16/h1-4H,(H,12,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NHDFDUQLJAEMNW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1C#N)NC(=O)C2=CC=C(S2)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5N3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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